molecular formula C6H6BrNO2 B2500633 3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 208333-70-4

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2500633
CAS No.: 208333-70-4
M. Wt: 204.023
InChI Key: QDOJKQJWLXBRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a brominated heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core substituted with a bromomethyl group at position 3 and a methyl group at position 4. Its molecular formula is C₆H₆BrNO₂, with a molecular weight of 204.02 g/mol . The unsaturated dione structure confers reactivity typical of maleimides, such as susceptibility to nucleophilic attacks and participation in cycloaddition reactions. The bromomethyl substituent enhances its utility as an alkylating agent or intermediate in organic synthesis, while the methyl group may influence steric and electronic properties.

Properties

IUPAC Name

3-(bromomethyl)-4-methylpyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-4(2-7)6(10)8-5(3)9/h2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJKQJWLXBRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208333-70-4
Record name 3-(bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Strategies for Maleimide Derivatives

Maleimides are typically synthesized via the reaction of maleic anhydride with primary amines, followed by cyclization. For 3-(bromomethyl)-4-methyl derivatives, the challenge lies in introducing the bromomethyl and methyl groups at specific positions on the pyrrole ring. Two primary approaches dominate the literature:

Substituted Maleic Anhydride Route

This method begins with a pre-functionalized maleic anhydride bearing methyl and bromomethyl groups. For example, 3-methylmaleic anhydride can be brominated at the allylic position using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting 3-(bromomethyl)-4-methylmaleic anhydride is then reacted with ammonia or a primary amine to form the corresponding maleamic acid, which undergoes cyclization in acetic anhydride to yield the target compound.

Key Reaction Conditions

  • Bromination : NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), in CCl₄, reflux (80°C), 6–8 hours.
  • Cyclization : Acetic anhydride, sodium acetate, 80°C, 1 hour.

Post-Functionalization of Maleimide Intermediates

An alternative route involves synthesizing 4-methylmaleimide first, followed by bromination of the methyl group. This method requires precise control over regioselectivity. For instance, 4-methylmaleimide, prepared via standard maleic anhydride-amine condensation, undergoes allylic bromination using PBr₃ in dichloromethane at 0°C.

Challenges

  • Competing over-bromination or ring-opening reactions.
  • Low yields (~40–50%) due to steric hindrance from the methyl group.

Detailed Synthetic Protocols

Synthesis from 3-Methylmaleic Anhydride

Step 1: Bromination of 3-Methylmaleic Anhydride

A solution of 3-methylmaleic anhydride (10 mmol) in carbon tetrachloride (20 mL) is treated with NBS (11 mmol) and benzoyl peroxide (1 mmol). The mixture is refluxed for 8 hours, cooled, and filtered to remove succinimide byproducts. The crude 3-(bromomethyl)-4-methylmaleic anhydride is purified via recrystallization from hexane (yield: 65–70%).

Step 2: Maleimide Formation

The brominated anhydride (5 mmol) is dissolved in acetone (15 mL) and treated with aqueous ammonia (25%, 10 mL). After stirring at room temperature for 1 hour, the solvent is evaporated, and the residue is refluxed in acetic anhydride (10 mL) with sodium acetate (2 mmol) for 1 hour. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (yield: 85%).

Characterization Data

  • Melting Point : 158–160°C.
  • ¹H NMR (CDCl₃) : δ 3.41 (s, 2H, CH₂Br), 2.12 (s, 3H, CH₃), 6.82 (s, 2H, pyrrole-H).
  • IR (KBr) : 1730 cm⁻¹ (C=O), 690 cm⁻¹ (C-Br).

Alternative Pathway via Amidrazone Cyclization

A novel approach reported by MDPI involves reacting N-substituted amidrazones with dimethylmaleic anhydride. For 3-(bromomethyl)-4-methyl derivatives, 2,3-dimethylmaleic anhydride is treated with N-(bromomethyl)amidrazone in chloroform under reflux (5 hours). The reaction proceeds via a [3+2] cycloaddition mechanism, yielding the target compound in 75–90% purity.

Optimized Conditions

  • Solvent: Chloroform (boiling point: 61°C).
  • Time: 5 hours.
  • Yield: 82%.

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage Limitation
Substituted Anhydride 3-Methylmaleic anhydride 65–85% High regioselectivity Requires hazardous brominating agents
Amidrazone Cyclization Dimethylmaleic anhydride 75–90% Mild conditions, scalable Limited substrate scope
Post-Functionalization 4-Methylmaleimide 40–50% Uses commercially available intermediates Low yield due to side reactions

Industrial-Scale Considerations

Commercial producers like Enamine and Sigma-Aldrich optimize the anhydride route for kilogram-scale synthesis. Critical factors include:

  • Cost of Brominating Agents : NBS is preferred over PBr₃ for safety and efficiency.
  • Purification : Column chromatography (hexane/ethyl acetate) is used to isolate high-purity product (>95%).
  • Waste Management : Succinimide byproducts are recycled into acrylonitrile production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrole derivatives.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structured comparison of 3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Applications Reference
This compound C₆H₆BrNO₂ 204.02 Pyrrole-2,5-dione 3-Bromomethyl, 4-methyl Potential alkylating agent/synthetic intermediate
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) C₁₀H₄Cl₂FNO₂ 274.06 Pyrrole-2,5-dione 3,4-Dichloro, 1-(4-fluorophenyl) Agricultural pesticide (fluoroimide)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione C₁₅H₁₆N₂O₂ 256.30 Piperazine-2,5-dione 3-Benzylidene, 6-isobutyl Antiviral activity (H1N1, IC₅₀ = 28.9 μM)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₁BrClN₂O 330.59 Pyrazolone 4-Bromo, 2-(4-chlorophenyl), 1,5-dimethyl Synthetic intermediate (low-resolution LC/MS data)
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₀H₂₁BrN₄OS 445.38 Pyrazole-thioamide 3-(4-Bromophenyl), 5-(dimethylindolyl) Structural complexity (crystal data)
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione C₁₃H₁₂N₂O₃ 244.25 Pyrrolidine-2,5-dione 3-(5-Methoxyindolyl) Synthon for bioactive compound synthesis

Key Structural and Functional Insights:

Core Structure Differences :

  • The target compound’s pyrrole-2,5-dione core is unsaturated, enhancing its reactivity compared to the saturated pyrrolidine-2,5-dione (e.g., ) and the six-membered piperazine-2,5-dione (e.g., ). The unsaturated maleimide core is more electrophilic, facilitating reactions like Michael additions .

Substituent Effects :

  • Bromine vs. Chlorine : The bromomethyl group in the target compound offers superior leaving-group capability compared to chlorine in fluoroimide , making it more reactive in nucleophilic substitutions.
  • Aromatic vs. Aliphatic Substituents : The benzylidene and isobutyl groups in diketopiperazines () contribute to antiviral activity, whereas the target compound’s aliphatic substituents (methyl, bromomethyl) prioritize synthetic utility.

Fluoroimide’s pesticidal use highlights the role of halogen and aryl substituents in agrochemical applications .

Synthetic Relevance :

  • The bromomethyl group in the target compound positions it as a versatile intermediate for functionalization, contrasting with pyrazolone derivatives (), which are often used in coordination chemistry or as ligands.

Biological Activity

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as CAS Number 208333-70-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H6_6BrNO2_2
  • Molecular Weight : 204.02 g/mol
  • Structural Characteristics : The compound features a bromomethyl group and a pyrrole-2,5-dione structure, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-dione exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : Certain compounds within this class have demonstrated the ability to modulate inflammatory responses.
  • Antimicrobial Effects : Pyrrole derivatives have been noted for their activity against various bacterial strains.

Synthesis and Mechanisms

The synthesis of this compound typically involves the reaction of bromomethyl groups with 4-methylpyrrole derivatives. The resulting compounds can interact with specific biological targets, such as protein kinases and growth factor receptors.

The biological activity is largely attributed to the ability of these compounds to form stable complexes with ATP-binding sites on receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This interaction inhibits downstream signaling pathways crucial for tumor growth and survival.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
Dubinina et al. (2007)AnticancerInhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M)
Kuznietsova et al. (2013)AntitumorDemonstrated efficacy in reducing colonic tumor growth in rat models
Garmanchuk et al. (2016)Anti-inflammatorySignificant inhibition of pro-inflammatory cytokines in PBMC cultures
Ostrovska et al. (2007)General ActivityBiological activity strongly depends on side group modifications

Detailed Findings

  • Anticancer Activity :
    • The compound has been shown to inhibit the proliferation of several cancer cell lines, including HCT-116 and SW-620. The mechanism involves interference with ATP-binding domains on growth factor receptors .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Properties :
    • Compounds derived from this class have exhibited activity against various bacteria including Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via bromination of a methyl-substituted pyrrole-dione precursor. A key method involves the use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, silica-supported acid catalysts (e.g., in ) can enhance reaction efficiency by promoting regioselectivity and reducing side reactions . Optimization parameters include:

  • Temperature : Mild conditions (20–40°C) to avoid decomposition of the bromomethyl group.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Catalyst loading : Silica-supported systems (0.02 mol%) improve yield compared to homogeneous catalysts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying the bromomethyl (–CH2_2Br) and methyl (–CH3_3) groups. For example, the methyl group typically resonates at δ 2.1–2.5 ppm in 1^1H NMR, while the bromomethyl protons appear downfield (δ 3.5–4.0 ppm) due to electronegativity .
  • X-ray Crystallography : Resolves steric effects of the bromomethyl group. In analogous brominated pyrrole-diones (), crystal packing reveals bond angles and intermolecular interactions critical for reactivity predictions .
  • FTIR : Confirms carbonyl stretches (1650–1750 cm1^{-1}) and C–Br vibrations (500–600 cm1^{-1}) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack (e.g., by amines or thiols). For example:

  • Amine substitution : Reacts with primary amines to form pyrrole-dione derivatives with pendant aminoalkyl chains, useful in drug conjugation .
  • Solvent effects : Polar solvents (e.g., DMSO) accelerate substitution by stabilizing transition states .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the electronic and steric properties of the pyrrole-dione core?

  • Electronic effects : The bromomethyl group withdraws electron density via induction, polarizing the pyrrole-dione ring and enhancing electrophilicity at the 3-position. Computational studies (e.g., DFT in ) show reduced electron density at the carbonyl groups, increasing susceptibility to nucleophilic attack .
  • Steric effects : X-ray data () for similar compounds reveal that bulky substituents (e.g., bromomethyl) distort the planar pyrrole-dione structure, affecting π-π stacking in crystal lattices and altering solubility .

Q. What strategies can resolve contradictions in reported reactivity or stability data of brominated pyrrole-diones under varying experimental conditions?

  • Systematic solvent screening : Discrepancies in reaction rates (e.g., DMF vs. THF) may arise from solvent polarity effects on transition states. highlights silica-supported catalysts mitigating solvent dependency .
  • Byproduct analysis : Use LC-MS or 19^19F NMR (if applicable) to track intermediates. For example, identifies dibrominated byproducts in over-brominated reactions, requiring stoichiometric control .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in complex reaction systems?

  • Reaction mechanism elucidation : DFT studies () model transition states for bromomethyl substitution, revealing energy barriers and regioselectivity trends .
  • Solvent interaction modeling : Molecular dynamics (MD) simulations predict solvation effects on reactivity, aligning with experimental kinetic data in and .

Q. What are the implications of this compound’s structural motifs in medicinal chemistry or materials science?

  • Drug design : The pyrrole-dione core is a known pharmacophore in kinase inhibitors. Bromomethyl derivatives enable covalent binding to cysteine residues (e.g., ’s benzodiazepine analogs) .
  • Polymer chemistry : The compound’s electrophilicity facilitates crosslinking in polymer networks, as seen in maleimide-based materials () .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Bromomethylated Pyrrole-Diones

MethodCatalystSolventYield (%)Reference
NBS BrominationNoneDCM65–70
Silica-Supported BrominationH3_3PO4_4-SiO2_2Acetonitrile85–90

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMRδ 3.8 (CH2_2Br), δ 2.3 (CH3_3)
FTIR1720 cm1^{-1} (C=O), 550 cm1^{-1} (C–Br)
X-ray DiffractionBond angles: C–Br–C = 112°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.